(R)-Zanubrutinib

Chronic Lymphocytic Leukemia BTK Inhibitor Progression-Free Survival

Select (R)-Zanubrutinib as the definitive BTK inhibitor reference standard. This R-enantiomer achieves >95% predicted BTK trough occupancy with a superior cardiac safety profile (5.2% vs. 13.3% atrial fibrillation for ibrutinib). Its optimized kinase selectivity minimizes EGFR/TEC off-target engagement, ensuring reproducible B-cell malignancy models (CLL, MCL, WM). Supported by ALPINE trial data showing superior PFS and ORR over ibrutinib. Essential for analytical method validation (HPLC, LC-MS) and translational research. Active patents until 2034.

Molecular Formula C27H29N5O3
Molecular Weight 471.5 g/mol
CAS No. 1691249-44-1
Cat. No. B1461197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Zanubrutinib
CAS1691249-44-1
Molecular FormulaC27H29N5O3
Molecular Weight471.5 g/mol
Structural Identifiers
SMILESC=CC(=O)N1CCC(CC1)C2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N
InChIInChI=1S/C27H29N5O3/c1-2-23(33)31-16-13-18(14-17-31)22-12-15-29-27-24(26(28)34)25(30-32(22)27)19-8-10-21(11-9-19)35-20-6-4-3-5-7-20/h2-11,18,22,29H,1,12-17H2,(H2,28,34)/t22-/m1/s1
InChIKeyRNOAOAWBMHREKO-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Zanubrutinib (1691249-44-1): Next-Generation BTK Inhibitor for Oncology and Immunology Research


(R)-Zanubrutinib (CAS 1691249-44-1), the R-enantiomer of the clinically approved Bruton's tyrosine kinase (BTK) inhibitor zanubrutinib, is a highly selective, irreversible second-generation BTK inhibitor [1]. The compound exhibits potent enzymatic inhibition with an IC50 of 11 nM against BTK [1]. Structurally optimized to maximize target occupancy while minimizing off-target interactions with kinases such as EGFR and TEC, (R)-Zanubrutinib serves as the critical reference standard and active pharmacological agent for research into B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström macroglobulinemia [1][2].

(R)-Zanubrutinib: Why Generic Substitution with First-Generation BTK Inhibitors is Scientifically Invalid


Substituting (R)-Zanubrutinib with first-generation BTK inhibitors like ibrutinib or even alternative second-generation agents such as acalabrutinib introduces quantifiable differences in target engagement, clinical efficacy, and safety that directly impact research reproducibility and therapeutic outcomes. The compound's unique structural optimization, validated in head-to-head clinical trials, results in superior BTK occupancy, improved progression-free survival, and a distinctly favorable cardiac safety profile compared to ibrutinib [1]. These differential characteristics are not interchangeable across the BTK inhibitor class, necessitating the use of (R)-Zanubrutinib for accurate experimental modeling and translational research that reflects the clinical performance of zanubrutinib-based therapies [2].

Quantitative Differentiation of (R)-Zanubrutinib: Evidence-Based Selection Guide


Superior Progression-Free Survival (PFS) vs. Ibrutinib in Head-to-Head Phase 3 ALPINE Trial

In the randomized, global Phase 3 ALPINE trial (NCT03734016), zanubrutinib demonstrated statistically significantly longer progression-free survival (PFS) compared to ibrutinib in patients with relapsed/refractory chronic lymphocytic leukemia or small lymphocytic lymphoma (R/R CLL/SLL). This head-to-head comparison provides the highest level of evidence for superior clinical efficacy of zanubrutinib over the first-generation BTK inhibitor [1].

Chronic Lymphocytic Leukemia BTK Inhibitor Progression-Free Survival

Higher Overall Response Rate (ORR) and Depth of Response vs. Ibrutinib in ALPINE Trial

Zanubrutinib achieved a higher overall response rate (ORR) and deeper responses compared to ibrutinib in the ALPINE trial. The ORR difference of 10.2 percentage points favors zanubrutinib, and the near doubling of complete response rate indicates more profound disease control [1].

Chronic Lymphocytic Leukemia BTK Inhibitor Overall Response Rate

Reduced Incidence of Atrial Fibrillation and Cardiac Adverse Events vs. Ibrutinib

Zanubrutinib exhibits a significantly lower incidence of atrial fibrillation and flutter, a known class effect of BTK inhibitors, compared to ibrutinib. This improved cardiac safety profile is a key differentiator, attributed to zanubrutinib's enhanced selectivity for BTK over other kinases such as TEC and EGFR [1][2].

Cardiac Safety BTK Inhibitor Adverse Events

Higher BTK Trough Occupancy vs. Ibrutinib and Acalabrutinib at Clinically Approved Doses

A quantitative systems pharmacology (QSP) model predicted that zanubrutinib 160 mg twice daily achieves higher median trough BTK occupancy in peripheral blood mononuclear cells (PBMCs), lymph nodes (LNs), and bone marrow (BM) compared to ibrutinib and acalabrutinib at their approved clinical doses. This greater target engagement is hypothesized to contribute to improved clinical efficacy [1].

BTK Occupancy Pharmacodynamics Quantitative Systems Pharmacology

Patent-Protected Chemical Entity with Unique Crystalline Forms and Manufacturing Processes

Zanubrutinib is protected by a robust patent portfolio, including core composition of matter patents (e.g., US 10,570,139) expiring in 2034. This intellectual property encompasses unique crystalline forms and proprietary manufacturing processes that distinguish it from other BTK inhibitors and prevent generic substitution in clinical settings [1][2].

Intellectual Property Drug Development Pharmaceutical Chemistry

Potent Enzymatic Inhibition of BTK (IC50 11 nM)

(R)-Zanubrutinib demonstrates potent enzymatic inhibition of Bruton's tyrosine kinase (BTK) with an IC50 of 11 nM. This value is consistent with the high potency expected of a second-generation covalent BTK inhibitor and is comparable to the reported biochemical activity of the parent drug zanubrutinib [1].

Enzymatic Assay BTK Inhibition IC50

Procurement-Driven Application Scenarios for (R)-Zanubrutinib in Oncology and Immunology Research


Preclinical Efficacy Modeling in B-Cell Malignancies

(R)-Zanubrutinib is the definitive reference standard for establishing in vitro and in vivo models of B-cell malignancies (e.g., CLL, MCL, WM) that accurately reflect the clinical benefit observed with zanubrutinib therapy. The ALPINE trial's demonstration of superior PFS and ORR over ibrutinib [1] and the higher predicted BTK occupancy [2] make this compound essential for studies investigating mechanisms of response, resistance, and combination therapy optimization in these indications.

Cardio-Oncology and Safety Pharmacology Studies

Researchers investigating the cardiac safety profiles of BTK inhibitors should utilize (R)-Zanubrutinib to model the significantly lower risk of atrial fibrillation/flutter observed clinically (5.2% vs. 13.3% for ibrutinib) [1]. This application is critical for developing assays that predict drug-induced cardiotoxicity and for identifying biomarkers of susceptibility to BTK inhibitor-associated arrhythmias.

Pharmacodynamic Studies on Target Occupancy and Kinase Selectivity

(R)-Zanubrutinib serves as an optimal tool for probing the relationship between sustained BTK target occupancy (modeled >95% trough occupancy [1]) and downstream signaling inhibition in B-cells. Its differentiated selectivity profile, designed to minimize off-target kinase engagement (e.g., EGFR, TEC) [2], makes it a valuable comparator for studies exploring the impact of kinase selectivity on therapeutic index and adverse event profiles.

Analytical Method Development and Quality Control Reference Standard

As the chemically defined R-enantiomer with a specified IC50 of 11 nM [1] and unique crystalline forms protected by active patents until 2034 [2], (R)-Zanubrutinib is an essential reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) to quantify zanubrutinib in biological matrices, assess drug substance purity, and ensure batch-to-batch consistency in pharmaceutical research and development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Zanubrutinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.